molecular formula C11H19ClO B13521069 2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one CAS No. 84855-74-3

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one

Cat. No.: B13521069
CAS No.: 84855-74-3
M. Wt: 202.72 g/mol
InChI Key: ARTZCJMNXWYGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one is an organic compound that belongs to the class of chlorinated ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-[4-(propan-2-yl)cyclohexyl]ethan-1-one with chlorine gas in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity of chlorine and to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Corresponding amines or thiols.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

84855-74-3

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

2-chloro-1-(4-propan-2-ylcyclohexyl)ethanone

InChI

InChI=1S/C11H19ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h8-10H,3-7H2,1-2H3

InChI Key

ARTZCJMNXWYGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.